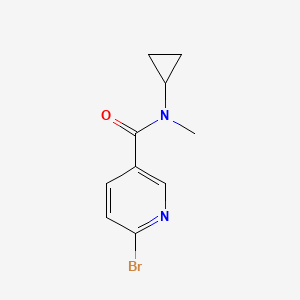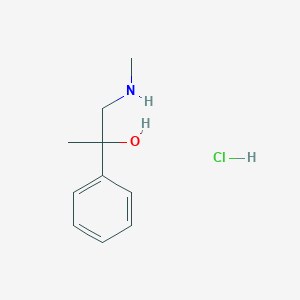
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic amine commonly used in medicine as a decongestant and bronchodilator. It is a white, crystalline powder that is soluble in water and alcohol. This compound is structurally similar to adrenaline and acts on the adrenergic receptors in the body, leading to various physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride typically involves the following steps:
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent at 60-100°C to form 3-methylamino-1-phenylpropanol hydrochloride.
Reduction: The intermediate is then reduced using a catalytic hydrogenation process with Raney nickel as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Used in the treatment of nasal congestion, asthma, and hypotension. It is also studied for its potential use in weight loss and performance enhancement.
Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
1-(Methylamino)-2-phenylpropan-2-ol hydrochloride exerts its effects by acting as an agonist on alpha and beta-adrenergic receptors. This leads to the release of norepinephrine and the activation of the sympathetic nervous system. The compound increases heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating conditions like asthma and nasal congestion .
Comparación Con Compuestos Similares
Pseudoephedrine: Similar in structure and function but with different pharmacokinetics and side effects.
Methamphetamine: Shares a similar structure but has a higher potential for abuse and different therapeutic uses.
Phenylephrine: Another sympathomimetic amine used as a decongestant but with a different mechanism of action.
Uniqueness: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it effective for a wide range of therapeutic applications. Its structural similarity to natural neurotransmitters like adrenaline allows it to mimic their effects efficiently.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
1-(methylamino)-2-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |
Clave InChI |
MUCDVGXAHUONDE-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)(C1=CC=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
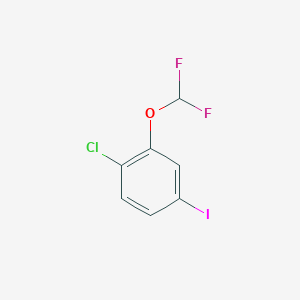
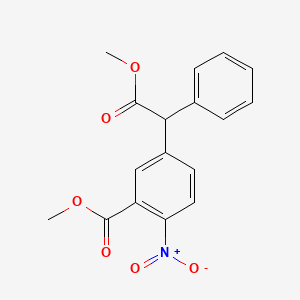

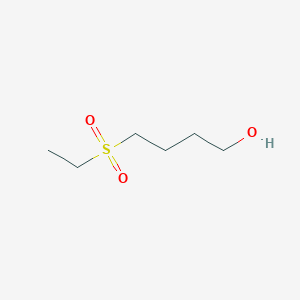



![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
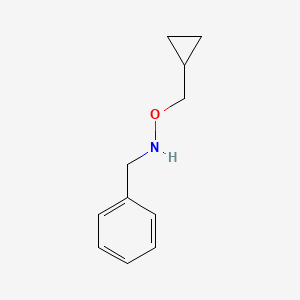

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
